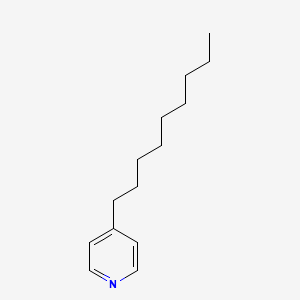

4-Nonylpyridine

Vue d'ensemble

Description

4-Nonylpyridine is a compound that has been identified as a potent agonist of GPR84 . It is a derivative of alkylpyrimidine-4,6-diol .

Synthesis Analysis

The synthesis of 4-Nonylpyridine and similar compounds involves the design and creation of alkylpyrimidine-4,6-diol derivatives . The specific synthesis process for 4-Nonylpyridine is not detailed in the available resources.

Applications De Recherche Scientifique

1. Therapeutic Effects in Spinal Cord Injury

4-Aminopyridine (4-AP), a derivative of 4-Nonylpyridine, has been shown to improve function in demyelinating conditions, such as spinal cord injuries. A study in dogs with acute spinal cord injury revealed that oral administration of 4-AP and its derivatives significantly improved supported stepping ability, with individual variability in response. Notably, no adverse effects were reported with the derivative, unlike gastrointestinal issues and seizures observed with 4-AP (Lim et al., 2014).

2. Symptomatic Treatment of Multiple Sclerosis

4-AP has been systematically reviewed as a symptomatic treatment for decreased walking capacity in multiple sclerosis (MS) patients. The review summarizes evidence from experimental studies and clinical trials, highlighting that 4-AP can improve walking speed and muscle strength in a subset of MS patients. Additionally, 4-AP may influence cognitive and bowel functions, with side effects primarily being mild to moderate (Jensen et al., 2014).

3. Transdermal Delivery for Peripheral Nerve Injury

A study on transdermal 4-AP (TD-4-AP) for traumatic peripheral nerve injury in mice demonstrated significant improvements in motor function and nerve conduction. TD-4-AP treatment led to fewer degenerating axons and thicker myelin sheaths compared to controls, indicating its potential for transdermal application in nerve injury treatment (Clark et al., 2019).

4. Role in Multifunctional Chromic Materials

Derivatives of 4,4′-bipyridine, related to 4-Nonylpyridine, are employed in diverse applications, exploiting their redox activity and electrochromic aptitude. These derivatives are fundamental in developing multifunctional chromic materials, particularly in solvent-/medium- and environment-responsive contexts (Papadakis, 2019).

5. Applications in Dye-Sensitized Solar Cells

4-tert-Butylpyridine (4-TBP), a variant of 4-Nonylpyridine, significantly enhances the performance of dye-sensitized solar cells (DSC). Research has shown that 4-TBP improves the open circuit voltage of DSC, indicating its pivotal role in solar cell efficiency (Xiong et al., 2008).

Propriétés

IUPAC Name |

4-nonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-9-14-10-12-15-13-11-14/h10-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPZVDQDDRHZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541748 | |

| Record name | 4-Nonylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nonylpyridine | |

CAS RN |

40089-92-7 | |

| Record name | 4-Nonylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

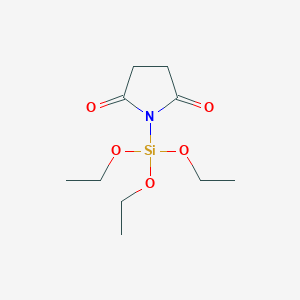

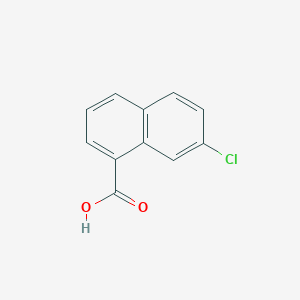

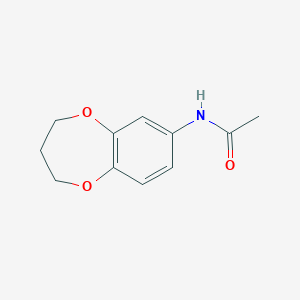

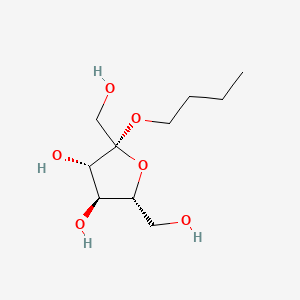

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)

![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)